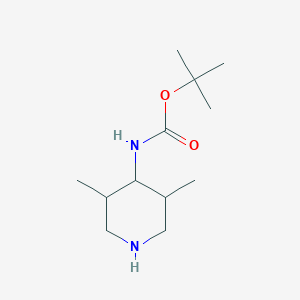![molecular formula C9H9NO2S B2902906 methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 478239-03-1](/img/structure/B2902906.png)
methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that belongs to the thienopyrrole family. This compound is characterized by its unique fused ring structure, which includes a thiophene ring fused to a pyrrole ring. It is commonly used as a building block in organic synthesis and has various applications in medicinal chemistry and materials science.
Mécanisme D'action
Target of Action
It’s known that derivatives of this compound can be used for the synthesis of biologically active compounds of the thieno-pyrrole series . These compounds often interact with various biological targets, depending on their specific structures and functional groups.
Mode of Action
The compound can undergo various chemical reactions, such as alkylation , which can modify its structure and potentially its interaction with biological targets.
Biochemical Pathways
Its derivatives are known to be involved in the synthesis of biologically active compounds , suggesting that they may influence various biochemical pathways.
Pharmacokinetics
It is known to have high gi absorption and is a cyp1a2 inhibitor .
Result of Action
Its derivatives are known to be used in the synthesis of biologically active compounds , suggesting that they may have various effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can be influenced by various environmental factors. For instance, the acylation of this compound is known to be influenced by the presence of different catalysts, acid chlorides, and solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the reaction of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid with methanol in the presence of a catalyst. One common method involves dissolving 4H-thieno[3,2-b]pyrrole-5-carboxylic acid in anhydrous methanol and cooling the solution to 0°C. Trimethylsilyldiazomethane is then added in portions, resulting in the formation of the methyl ester .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Acylation: The compound can be regioselectively acylated using catalysts such as aluminum chloride or tin tetrachloride.
Common Reagents and Conditions
Acylation: Aluminum chloride or tin tetrachloride as catalysts.
Alkylation: Sodium hydride in THF as the base and solvent.
Major Products Formed
Acylation: Regioselectively acylated thienopyrrole derivatives.
Alkylation: N-substituted thienopyrrole derivatives.
Applications De Recherche Scientifique
Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of π-conjugated systems for optoelectronic applications.
Organic Synthesis: It is a versatile building block for the synthesis of complex heterocyclic structures.
Comparaison Avec Des Composés Similaires
Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can be compared with other thienopyrrole derivatives:
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: Lacks the additional methyl group at the 2-position, which can influence its reactivity and biological activity.
N-substituted methyl 4H-thieno[3,2-b]pyrrole-5-carboxylates: These compounds have various substituents on the nitrogen atom, which can significantly alter their chemical properties and applications.
The unique structure of this compound, with its fused thiophene and pyrrole rings and the presence of a methyl group at the 2-position, distinguishes it from other similar compounds and contributes to its specific reactivity and applications.
Propriétés
IUPAC Name |
methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-5-3-6-8(13-5)4-7(10-6)9(11)12-2/h3-4,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEYHRRXKZBQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=C(N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478239-03-1 |
Source


|
| Record name | methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate a suitable building block for photochromic materials?
A: this compound exhibits promising reactivity for creating photochromic 1,2-dihetarylethenes. Research indicates its successful utilization in synthesizing a novel thienopyrrole-based photochrome for the first time. [] This achievement highlights its potential in constructing innovative photochromic systems.
Q2: What significant chemical reactions involving this compound have been studied?
A: A key area of research focuses on the acylation of this compound. Scientists have investigated the influence of various catalysts, acid chlorides, and solvents on this reaction. [, , ] This research led to the identification of conditions enabling regioselective acylation, a crucial aspect for controlling the final structure and properties of synthesized photochromic compounds. [, ]
Q3: Beyond its use in synthesizing the first thienopyrrole-based photochrome, what other applications of this compound are being explored?
A: Researchers have successfully employed this compound as a foundation for synthesizing 1,2-dihetarylethenes incorporating a 2,5-dihydrothiophene bridge. [] These compounds represent a new class of photochromic materials, demonstrating the versatility of this starting material in accessing diverse photochromic structures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-chloro-2-(((4-((3,4-difluorophenyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2902825.png)
![methyl 2-((Z)-6-sulfamoyl-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2902826.png)



![N-[(2-methyl-1H-indol-5-yl)methyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2902832.png)
![1-(2-Methoxy-5-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2902833.png)





![1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2902844.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-ethoxyacetamide](/img/structure/B2902846.png)
